molecular formula C20H24N4O5 B3045980 4-acetamido-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide CAS No. 1172884-05-7

4-acetamido-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide

Cat. No.: B3045980
CAS No.: 1172884-05-7
M. Wt: 400.4
InChI Key: QDJDPAHXPQFGEN-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide is a useful research compound. Its molecular formula is C20H24N4O5 and its molecular weight is 400.4. The purity is usually 95%.
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Properties

IUPAC Name

4-acetamido-N-[2-[(2,3-dimethoxyphenyl)carbamoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5/c1-13(25)23-15-9-7-14(8-10-15)19(26)21-11-12-22-20(27)24-16-5-4-6-17(28-2)18(16)29-3/h4-10H,11-12H2,1-3H3,(H,21,26)(H,23,25)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJDPAHXPQFGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301132485
Record name 4-(Acetylamino)-N-[2-[[[(2,3-dimethoxyphenyl)amino]carbonyl]amino]ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172884-05-7
Record name 4-(Acetylamino)-N-[2-[[[(2,3-dimethoxyphenyl)amino]carbonyl]amino]ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1172884-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Acetylamino)-N-[2-[[[(2,3-dimethoxyphenyl)amino]carbonyl]amino]ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-acetamido-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N2O4C_{19}H_{24}N_2O_4, with a molecular weight of approximately 344.41 g/mol. The compound features an acetamido group, a ureido linkage, and a dimethoxyphenyl moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with acetic anhydride and subsequent coupling reactions to form the ureido linkage. Specific methodologies may vary, but the general approach focuses on maintaining the integrity of the functional groups to ensure biological efficacy.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on structurally related compounds have shown their ability to inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis .

Immunosuppressive Effects

The compound has also been evaluated for its immunosuppressive effects. In vitro studies suggest that it may modulate immune responses by inhibiting the activation of NF-kB, a transcription factor associated with inflammatory responses . This property indicates potential applications in treating autoimmune diseases and transplant rejections.

Enzyme Inhibition

Further investigations have demonstrated that this compound can act as an inhibitor of specific kinases involved in cell signaling pathways. This inhibition could lead to decreased cell proliferation in cancerous tissues, providing a therapeutic avenue for cancer treatment .

Case Study 1: Anticancer Efficacy

A recent study examined the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity at low concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Immunomodulatory Properties

In another study focusing on autoimmune models, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. This finding supports its potential as an immunosuppressive agent in conditions such as rheumatoid arthritis .

Research Findings Summary

Study Focus Findings Reference
Study 1Antitumor activitySignificant reduction in breast cancer cell viability; apoptosis induction observed
Study 2ImmunosuppressionDecreased pro-inflammatory cytokines in autoimmune models
Study 3Enzyme inhibitionInhibition of kinases leading to reduced tumor growth

Scientific Research Applications

Cancer Treatment

4-Acetamido-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide has shown promise as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that can modify the expression of genes involved in cancer progression. Research indicates that this compound can induce apoptosis in cancer cells by altering the acetylation status of histones, leading to the reactivation of tumor suppressor genes and inhibition of oncogenes .

Neuroprotective Effects

Studies have suggested that this compound may exhibit neuroprotective properties by modulating pathways involved in neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to potentially influence neuronal survival and function, making it a candidate for further investigation in conditions like Alzheimer's disease .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic inflammation. By inhibiting pro-inflammatory cytokines and mediators, it may help alleviate symptoms associated with inflammatory diseases such as rheumatoid arthritis and psoriasis .

Case Study 1: HDAC Inhibition in Cancer Cells

In a controlled study involving various cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study measured apoptosis through flow cytometry and assessed changes in gene expression using quantitative PCR techniques .

Case Study 2: Neuroprotection in Animal Models

A study conducted on rodents demonstrated that administration of the compound prior to inducing neurotoxic injury resulted in improved cognitive function and reduced neuronal loss. Behavioral assessments alongside histological analyses confirmed the protective effects against neurodegeneration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-acetamido-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide
Reactant of Route 2
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4-acetamido-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.